molecular formula C14H13Cl B8580434 3-Chloro-2-ethyl-1,1'-biphenyl CAS No. 82617-40-1

3-Chloro-2-ethyl-1,1'-biphenyl

Cat. No.: B8580434
CAS No.: 82617-40-1
M. Wt: 216.70 g/mol
InChI Key: ZBQPBDDYLXVNLU-UHFFFAOYSA-N
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Description

3-Chloro-2-ethyl-1,1'-biphenyl is a substituted biphenyl compound featuring a chlorine atom at the 3-position and an ethyl group at the 2-position of one benzene ring. The biphenyl scaffold is known for its stability and versatility in organic chemistry, often serving as a backbone in pharmaceuticals, agrochemicals, and materials science . The introduction of a chloro substituent typically enhances hydrophobicity and may influence electronic properties, while the ethyl group adds steric bulk and lipophilicity.

Properties

CAS No.

82617-40-1

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

1-chloro-2-ethyl-3-phenylbenzene

InChI

InChI=1S/C14H13Cl/c1-2-12-13(9-6-10-14(12)15)11-7-4-3-5-8-11/h3-10H,2H2,1H3

InChI Key

ZBQPBDDYLXVNLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Biphenyl (Unsubstituted): Biphenyl, the parent compound, has a moderate vapor pressure (7 Pa at 20°C), classifying it as a semi-volatile organic compound (SVOC) . Its log P₀ (octanol-water partition coefficient) is lower than chlorinated derivatives, as evidenced by RP-HPLC estimates for alkylbenzenes and chlorobiphenyls .

4-Chlorobiphenyl:
Chlorination at the 4-position increases log P₀ significantly compared to biphenyl, reflecting greater lipophilicity. Substituted chlorobiphenyls generally exhibit higher persistence in environmental matrices due to reduced microbial degradation rates .

Hypothetical Comparison Table:

Compound Substituents log P₀ (Estimated) Vapor Pressure (Pa, 20°C) Environmental Persistence
Biphenyl None ~3.0 7 Moderate
4-Chlorobiphenyl 4-Cl ~4.5 <5 High
3-Chloro-2-ethylbiphenyl 3-Cl, 2-C₂H₅ ~5.2* <2* Very High*
3-(2-Chlorophenyl)phenol 2-Cl, phenolic -OH ~2.8 N/A Low (due to -OH)

*Estimates based on trends from .

Environmental Degradation and Toxicity

Biphenyl vs. Chlorinated Derivatives:
Unsubstituted biphenyl degrades efficiently in bioremediation systems (e.g., >95% reduction in biopiles within 5 months) . In contrast, chlorinated biphenyls like biphenyl oxide show slower degradation (84–90% reduction in 4–5 months), suggesting that the chloro group in 3-Chloro-2-ethylbiphenyl would further impede microbial metabolism .

However, the addition of a chloro group likely increases persistence, while the ethyl group may elevate log P, raising bioaccumulation concerns.

Key Research Findings

  • Hydrophobicity Trends: Chlorination and alkylation (e.g., ethyl) synergistically increase log P₀, as seen in RP-HPLC studies of chlorobiphenyls and alkylbenzenes .
  • Biodegradation: Substituted biphenyls degrade slower than unsubstituted biphenyl, with chloro groups posing greater resistance than alkyl groups .
  • HDAC Inhibition: Bulky substituents on biphenyl scaffolds enhance enzyme inhibition but may compromise solubility .

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